molecular formula C19H26N6O3 B2394632 N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide CAS No. 1014005-14-1

N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide

Cat. No.: B2394632
CAS No.: 1014005-14-1
M. Wt: 386.456
InChI Key: ODPUGCMOOBYMCO-UHFFFAOYSA-N
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Description

N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide is a complex organic compound that features a unique combination of pyrimidine, pyrazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with the piperidine derivative.

    Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions.

    Preparation of Pyrazole Intermediate: The pyrazole intermediate is typically synthesized via the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Coupling Reaction: The pyrimidine and pyrazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-oxoacetamide: Lacks the piperidine moiety.

    N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3,5-dimethylpiperidin-1-yl)acetamide: Lacks the oxo group in the acetamide moiety.

Uniqueness

The presence of both the piperidine and oxoacetamide moieties in N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide makes it unique compared to similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-10-6-11(2)9-24(8-10)18(28)17(27)21-15-7-12(3)23-25(15)19-20-14(5)13(4)16(26)22-19/h7,10-11H,6,8-9H2,1-5H3,(H,21,27)(H,20,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPUGCMOOBYMCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C(=O)NC2=CC(=NN2C3=NC(=C(C(=O)N3)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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